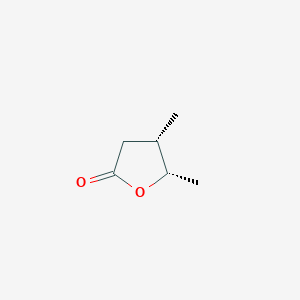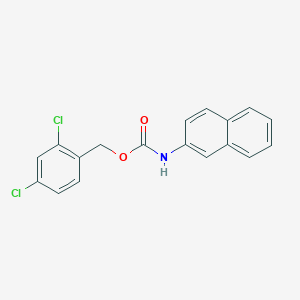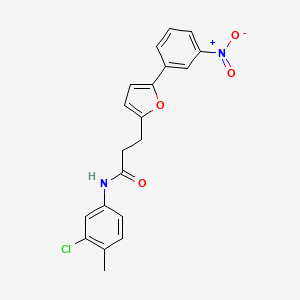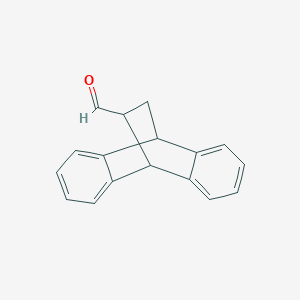
2-Isopropylphenylphosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropylphenylphosphonic acid: is an organophosphorus compound with the molecular formula C9H13O3P . It is characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with an isopropyl group at the ortho position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylphenylphosphonic acid typically involves the reaction of 2-isopropylphenol with phosphorus trichloride (PCl3) followed by hydrolysis. The reaction proceeds as follows:
Chlorination: 2-Isopropylphenol reacts with phosphorus trichloride to form 2-isopropylphenylphosphonous dichloride.
Hydrolysis: The dichloride is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for phosphonic acids often involve the McKenna reaction , which uses bromotrimethylsilane followed by methanolysis to convert dialkyl phosphonates to phosphonic acids .
化学反应分析
Types of Reactions: 2-Isopropylphenylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include (H2O2) and (NaOCl).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as (Br2) or (HNO3).
Major Products:
Oxidation: Oxidation of the phosphonic acid group can yield .
Substitution: Substitution on the phenyl ring can produce various substituted derivatives, depending on the electrophile used.
科学研究应用
2-Isopropylphenylphosphonic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Phosphonic acids are known for their bioactive properties and can be used in the design of drugs and pro-drugs.
Medicine: Phosphonic acids have applications in bone targeting and medical imaging.
Industry: They are used in the functionalization of surfaces and the design of hybrid materials
作用机制
The mechanism of action of 2-Isopropylphenylphosphonic acid involves its interaction with molecular targets through the phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in coordination chemistry and catalysis. The molecular pathways involved include the formation of phosphonate-metal complexes and hydrogen bonding with biological molecules .
相似化合物的比较
- 2-Methoxyphenylphosphonic acid
- 2-(4-Isopropylphenyl)acetic acid
- 1-Amino-1-phosphono-octyl-phosphonic acid
Comparison: 2-Isopropylphenylphosphonic acid is unique due to the presence of the isopropyl group, which can influence its reactivity and binding properties. Compared to 2-Methoxyphenylphosphonic acid, the isopropyl group provides steric hindrance, potentially affecting the compound’s interaction with other molecules. The presence of the phosphonic acid group in all these compounds allows for similar applications in coordination chemistry and bioactivity .
属性
分子式 |
C9H13O3P |
|---|---|
分子量 |
200.17 g/mol |
IUPAC 名称 |
(2-propan-2-ylphenyl)phosphonic acid |
InChI |
InChI=1S/C9H13O3P/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) |
InChI 键 |
OLNXBQUOWIYBEV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol](/img/structure/B11952178.png)
![N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide](/img/structure/B11952184.png)




![2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11952234.png)



![12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione](/img/structure/B11952256.png)
